MFCD02960595
Description
MFCD02960595 is a chemical compound identified by its MDL number. For instance, compounds with analogous MDL identifiers (e.g., MFCD13195646, MFCD00039227) in the evidence share boronic acid or trifluoromethyl-substituted aromatic structures, which are critical in pharmaceutical and materials science . This article leverages data from comparable compounds to construct a detailed comparison, adhering to rigorous academic standards outlined in the evidence.
Properties
IUPAC Name |
3-(3-oxobutan-2-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-8(9(2)17)16-7-15-13-12(14(16)18)10-5-3-4-6-11(10)19-13/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFMORSJNFMLEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)N1C=NC2=C(C1=O)C3=C(S2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD02960595 typically involves a series of chemical reactions that require specific reagents and conditions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and purification. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and cost-effectiveness. Quality control measures are implemented at various stages to ensure the consistency and quality of the product.
Chemical Reactions Analysis
Types of Reactions
MFCD02960595 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound are carried out under specific conditions to achieve the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
MFCD02960595 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Medicine: this compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of MFCD02960595 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on two compounds from the evidence that exemplify structural and functional similarity metrics, which can be extrapolated to MFCD02960595. These compounds were selected based on their similarity scores, molecular features, and synthesis pathways.
Compound A : CAS 1046861-20-4 (MDL: MFCD13195646)
- Molecular Formula : C₆H₅BBrClO₂
- Molecular Weight : 235.27 g/mol
- Key Properties: Solubility: 0.24 mg/mL (0.00102 mol/L), classified as "soluble" . Log P (partition coefficient): Ranges from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity .
- Synthesis : Utilizes palladium-catalyzed cross-coupling in tetrahydrofuran (THF)/water at 75°C for 1.3 hours .
Compound B : CAS 1533-03-5 (MDL: MFCD00039227)
- Molecular Formula : C₁₀H₉F₃O
- Molecular Weight : 202.17 g/mol
- Key Properties: Solubility: Log S (ESOL) = -2.99, categorized as "soluble" with a bioavailability score of 0.55 . Log P: SILICOS-IT predicts 0.61, while XLOGP3 estimates 2.15, reflecting similar lipophilicity to Compound A .
- Synthesis: Involves condensation of 4-methylbenzenesulfonohydrazide with 3'-(trifluoromethyl)acetophenone in methanol, followed by silica gel chromatography .
Comparative Analysis
| Parameter | Compound A | Compound B |
|---|---|---|
| Structural Features | Boronic acid, Br/Cl substituents | Trifluoromethyl, aromatic ketone |
| Molecular Weight | 235.27 g/mol | 202.17 g/mol |
| Log P (XLOGP3) | 2.15 | 2.15 |
| Bioavailability Score | 0.55 | 0.55 |
| Synthesis Complexity | Moderate (Pd catalysis) | Low (condensation reaction) |
| Functional Use | Suzuki coupling intermediate | Pharmaceutical precursor |
Key Differences
Reactivity : Compound A’s boronic acid group enables cross-coupling reactions (e.g., Suzuki-Miyaura), whereas Compound B’s trifluoromethyl group enhances metabolic stability in drug design .
Synthetic Accessibility : Compound B’s synthesis (score = 2.07) is more straightforward than Compound A’s (score = 2.07), which requires specialized catalysts .
Applications : Compound A is pivotal in materials science for functionalized aromatics, while Compound B is used in fluorinated drug analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
